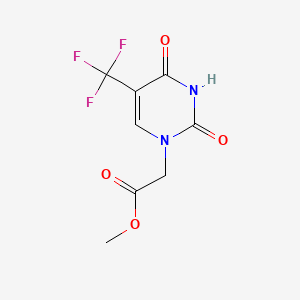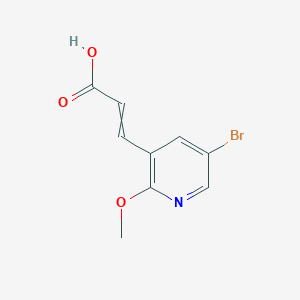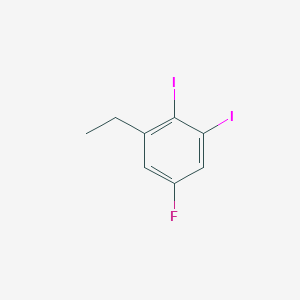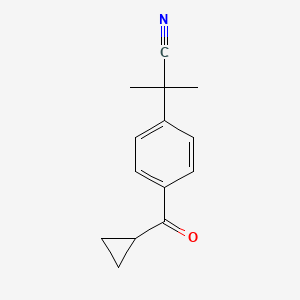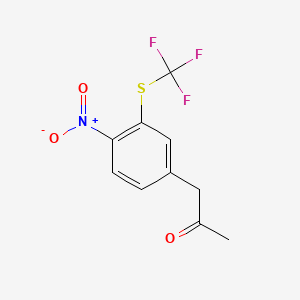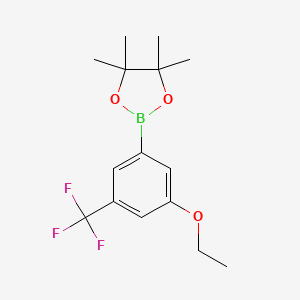
3-(4-Fluorophenyl)morpholin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluorophenyl)morpholin-2-one is an organic compound that belongs to the class of morpholinones It is characterized by the presence of a morpholine ring substituted with a 4-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)morpholin-2-one can be achieved through several methods. One common approach involves the cyclization of ethyl 2-(4-fluorophenyl)-2-oxoacetate. This process typically involves three steps: cyclization, hydrogenation, and resolution . Another method involves the use of 3-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazin-2-one as a starting material, which is then subjected to hydrogenation using palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process typically involves the use of readily available starting materials and standard organic synthesis techniques.
化学反応の分析
Types of Reactions
3-(4-Fluorophenyl)morpholin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like Pd/C.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized morpholinone derivatives, while reduction typically produces the fully reduced morpholinone.
科学的研究の応用
3-(4-Fluorophenyl)morpholin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(4-Fluorophenyl)morpholin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
4-(4-Amino-3-fluorophenyl)morpholin-3-one: This compound is structurally similar but contains an amino group instead of a carbonyl group.
N-(3-chloro-4-fluorophenyl)-7-morpholinone: Another related compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-(4-Fluorophenyl)morpholin-2-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
3-(4-fluorophenyl)morpholin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-10(13)14-6-5-12-9/h1-4,9,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCLAQBUWPZDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
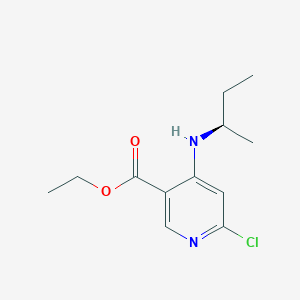
![2-Amino-2-((1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-YL)acetic acid](/img/structure/B14038389.png)
![furo[2,3-C]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14038394.png)
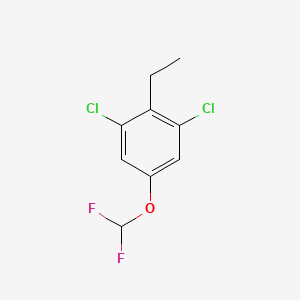
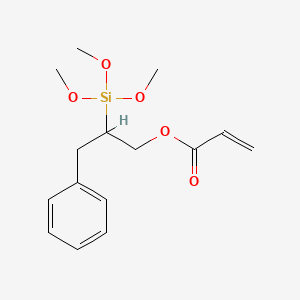
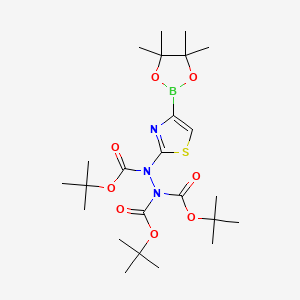
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-{2-[(5-sulfo-1-naphthyl)amino]ethyl}-L-glutamine](/img/structure/B14038411.png)
